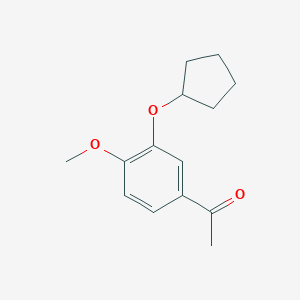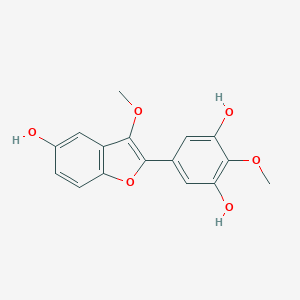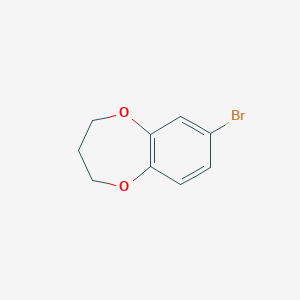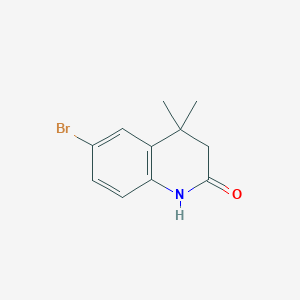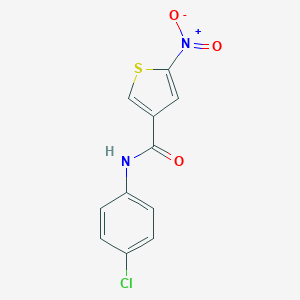
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
描述
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a carboxamide group attached to a 4-chlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloroaniline, 5-nitrothiophene-2-carboxylic acid, and suitable coupling reagents.
Coupling Reaction: The carboxylic acid group of 5-nitrothiophene-2-carboxylic acid is activated using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form an active ester intermediate.
Amide Formation: The activated ester reacts with 4-chloroaniline to form the desired N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide under mild conditions, typically in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide can undergo reduction reactions to form amino derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., LiAlH4) for reducing the nitro group.
Electrophilic Substitution: Halogenating agents or nitrating agents for functionalizing the thiophene ring.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) for amide bond cleavage.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Thiophenes: Resulting from electrophilic substitution reactions.
Carboxylic Acids and Amines: Products of amide hydrolysis.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine:
Pharmaceutical Development: Explored for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring and the carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
N-(4-Chlorophenyl)-5-nitro-2-thiophenecarboxamide: Similar structure but with different substitution patterns on the thiophene ring.
N-(4-Chlorophenyl)-3-nitro-5-thiophenecarboxamide: Another isomer with the nitro group in a different position.
N-(4-Chlorophenyl)-5-nitro-3-furancarboxamide: A related compound with a furan ring instead of a thiophene ring.
Uniqueness: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYJFGVTQZQYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163488 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146795-38-2 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


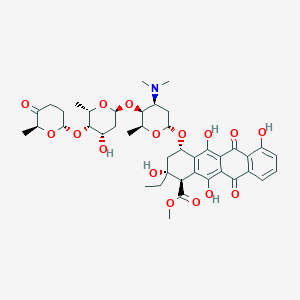

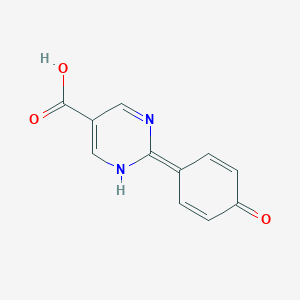

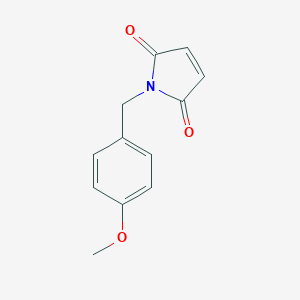


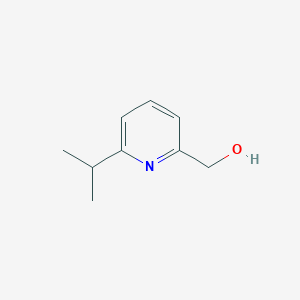
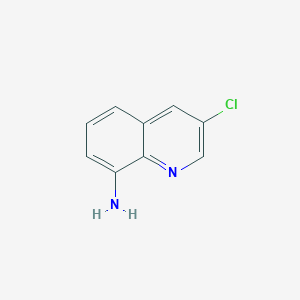
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
